2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-8-1-3-9(4-2-8)15-7-14-12(10(15)5-16)19-6-11(17)18/h1-5,7H,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEIMNDYAJWVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=C2C=O)SCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an imidazole derivative.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the imidazole derivative with a formylating agent such as DMF and POCl3.
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the reaction of the formylated imidazole with a thiol-containing acetic acid derivative under basic conditions to form the sulfanylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the formyl group, converting it to an alcohol or further to a methyl group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and methyl derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The presence of the imidazole ring and the chlorophenyl group suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in enzyme inhibition or activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural Comparison
Electronic and Steric Effects
- Imidazole vs. Pyrazole Cores :
The imidazole ring in the target compound is more basic (pKa ~7) than pyrazole (pKa ~2.5), enhancing solubility in physiological conditions. Pyrazole derivatives (Table 1) may exhibit reduced hydrogen-bonding capacity but greater metabolic stability due to lower reactivity . - Chlorophenyl Position :
The 4-chlorophenyl group in the target compound provides a para-substituted electronic effect, favoring planar interactions with hydrophobic receptor pockets. In contrast, 2-chlorophenyl derivatives (e.g., the pyrazole analogue in ) introduce ortho-substitution, which may sterically hinder binding or alter dipole moments.
Functional Group Contributions
- Formyl Group: The 5-formyl substituent in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines in enzyme active sites).
- Sulfanylacetic Acid vs. Carboxamide :
The sulfanylacetic acid group enables chelation of metal ions (e.g., zinc in metalloenzymes) and hydrogen-bond donation. Pyrazole-3-carboxamide derivatives () replace this with a hydrogen-bond acceptor, altering target specificity.
Computational Insights
Tools like AutoDock4 (for molecular docking ) and Multiwfn (for electron density analysis ) could elucidate differences in binding affinity and electronic properties. For example:
- Docking studies might reveal that the sulfanylacetic acid group forms stronger hydrogen bonds with serine residues in target enzymes than carboxamide or ester groups.
Biological Activity
2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse research findings and case studies.
Synthesis
The synthesis of this compound involves several chemical reactions that integrate the imidazole and sulfanylacetic acid moieties. The general procedure typically includes:
- Formation of Imidazole Ring : The initial step involves creating the imidazole ring, which is crucial for the biological activity of the compound.
- Introduction of Sulfanyl Group : The sulfanyl group is introduced through nucleophilic substitution reactions, enhancing the compound's reactivity and biological properties.
- Acetic Acid Derivation : Finally, acetic acid is integrated to form the complete structure, which is critical for its pharmacological effects.
Biological Activity
The biological activity of this compound has been evaluated through various assays, demonstrating a range of pharmacological effects:
Antibacterial Activity
Research indicates that compounds with imidazole and sulfanyl groups exhibit significant antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Urease | 30 |
These findings indicate that this compound could be explored as a therapeutic agent in conditions like Alzheimer's disease.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Study on Antimicrobial Properties : A study conducted by Aziz-ur-Rehman et al. (2011) demonstrated that derivatives containing sulfamoyl functionalities exhibited enhanced antibacterial activity compared to their parent compounds. This supports the hypothesis that the sulfanyl group contributes to the overall efficacy against bacterial infections.
- Neuroprotective Effects : Research published in Bioorganic & Medicinal Chemistry examined the neuroprotective effects of imidazole derivatives, including this compound. It was found that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative disorders.
- Diuretic Activity : Another study assessed various derivatives for their diuretic effects, indicating that compounds similar to this compound could be beneficial in managing hypertension and fluid retention issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
